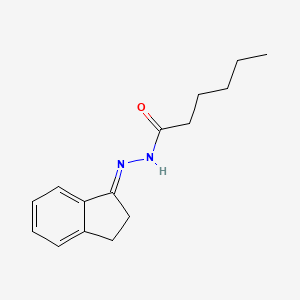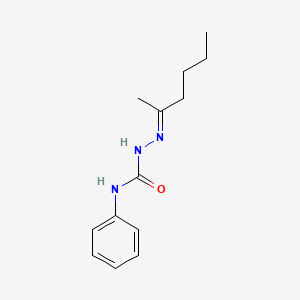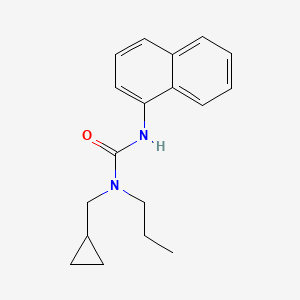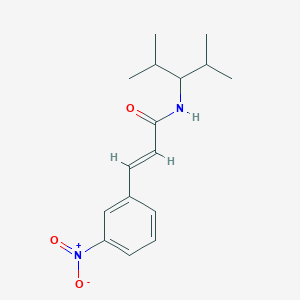![molecular formula C16H21N3O4 B5851644 N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. CX-5461 works by selectively inhibiting ribosomal RNA (rRNA) transcription, which leads to the activation of the p53 pathway and ultimately causes cancer cell death.
Mecanismo De Acción
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide works by selectively inhibiting rRNA transcription in cancer cells. This leads to the activation of the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Specifically, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide inhibits the activity of RNA polymerase I, which is responsible for transcribing rRNA. This inhibition leads to the activation of the p53 pathway, ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting rRNA transcription and activating the p53 pathway, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to induce DNA damage and inhibit DNA repair pathways. N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide for lab experiments is its selectivity for cancer cells. This allows for more targeted and specific experiments, reducing the risk of off-target effects. However, one limitation of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has a relatively short half-life, which can make it challenging to maintain consistent drug levels over time.
Direcciones Futuras
There are several potential future directions for the use of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide in cancer treatment. One area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide analogs with improved pharmacokinetic properties, such as increased solubility or longer half-life. Additionally, further research is needed to better understand the mechanism of action of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide and its potential use in different types of cancer.
Métodos De Síntesis
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-nitrocyclohexyl)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexyl)acetate with guanidine hydrochloride to form N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide. The overall yield of this synthesis is approximately 10%.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies. In vitro studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide selectively inhibits rRNA transcription in cancer cells, leading to the activation of the p53 pathway and apoptosis. In vivo studies have also shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has antitumor activity in mouse models of cancer.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(10-13-6-8-14(9-7-13)19(21)22)18-23-16(20)11-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBALORONOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)



![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
